molecular formula C5H8N4O4S B2455162 N,1-Dimethyl-4-nitropyrazole-3-sulfonamide CAS No. 2253632-81-2

N,1-Dimethyl-4-nitropyrazole-3-sulfonamide

Cat. No. B2455162
CAS RN: 2253632-81-2
M. Wt: 220.2
InChI Key: BMQUWJNDACCWAK-UHFFFAOYSA-N
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Description

“N,1-Dimethyl-4-nitropyrazole-3-sulfonamide” is a chemical compound with the CAS Number: 2253632-81-2 . It has a molecular weight of 220.21 . The compound is in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as 4-nitropyrazole, has been reported in the literature . The process involves the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)3-8(2)7-5/h3,6H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the synthesis of 4-nitropyrazole from pyrazole involves a nitration reaction . The di-nitration side reaction was significantly inhibited in the flow process .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 220.21 .

Safety and Hazards

The safety information for “N,1-Dimethyl-4-nitropyrazole-3-sulfonamide” indicates a GHS07 pictogram, with a signal word of "Warning" .

properties

IUPAC Name

N,1-dimethyl-4-nitropyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)3-8(2)7-5/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQUWJNDACCWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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